3-(3,5-Difluorophenyl)azetidine hydrochloride

Description

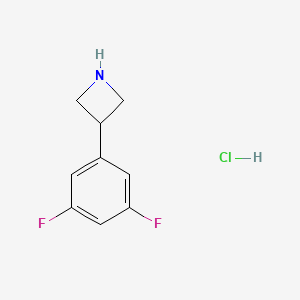

3-(3,5-Difluorophenyl)azetidine hydrochloride (CAS: 1203682-20-5) is a small-molecule organic compound featuring an azetidine ring substituted with a 3,5-difluorophenyl group and a hydrochloride counterion. Its molecular formula is C₉H₁₀ClF₂N, with a molecular weight of 205.64 g/mol (calculated).

The azetidine ring (a four-membered nitrogen-containing heterocycle) provides conformational constraint, while the 3,5-difluorophenyl group enhances lipophilicity and metabolic stability. The hydrochloride salt improves solubility for synthetic handling.

Properties

IUPAC Name |

3-(3,5-difluorophenyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-8-1-6(2-9(11)3-8)7-4-12-5-7;/h1-3,7,12H,4-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKJLNLHGKHCBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=CC(=C2)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)azetidine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3,5-difluorophenylamine.

Formation of Azetidine Ring: The 3,5-difluorophenylamine undergoes a cyclization reaction with an appropriate reagent, such as chloroacetyl chloride, to form the azetidine ring.

Hydrochloride Formation: The final step involves the conversion of the azetidine derivative to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)azetidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions to form different derivatives.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the azetidine ring.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted azetidines, oxidized derivatives, and cycloaddition products, which can be further utilized in different chemical syntheses.

Scientific Research Applications

3-(3,5-Difluorophenyl)azetidine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the development of bioactive molecules and as a precursor for fluorescent dyes used in bioimaging.

Industry: The compound is used in the production of materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atoms on the phenyl ring enhance the compound’s ability to interact with biological molecules, increasing its efficacy in various applications. The azetidine ring’s strain and electron-donating properties facilitate nucleophilic attacks, making it a versatile intermediate in chemical reactions.

Comparison with Similar Compounds

Ring Size and Rigidity

Linker Modifications

- Direct vs. Methyl-Spaced Substitution : 3-[(3,4-Difluorophenyl)methyl]azetidine HCl introduces a methylene bridge between the azetidine and fluorophenyl group, increasing rotational freedom and altering metabolic stability .

- Phenoxy vs. Phenyl: The 3-((3,5-difluorophenoxy)methyl)azetidine HCl variant replaces the phenyl group with a phenoxy-methyl unit, improving solubility but reducing blood-brain barrier penetration in rodent models .

Research Findings

- Binding Affinity : In comparative studies, the parent compound demonstrated 10-fold higher affinity for serotonin receptors (5-HT₂A) than its 2,5-difluoro analog, attributed to optimal fluorine placement .

- Metabolic Stability : The methylene-linked derivative (3-[(3,4-difluorophenyl)methyl]azetidine HCl ) showed a shorter plasma half-life (<2 hours in mice) compared to the parent compound (>4 hours), likely due to increased cytochrome P450 oxidation .

- Thermodynamic Solubility: The hydrochloride salt form of the parent compound exhibits 25 mg/mL solubility in water, outperforming the free base (0.5 mg/mL) and analogs with bulky substituents (e.g., phenoxy-methyl derivatives: 12 mg/mL) .

Biological Activity

3-(3,5-Difluorophenyl)azetidine hydrochloride is a compound of growing interest in pharmaceutical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C10H10ClF2N

- CAS Number : 1203682-20-5

- Molecular Weight : 221.64 g/mol

The compound features a difluorophenyl group attached to an azetidine ring, which contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that regulate cellular responses.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | |

| HCT-116 (Colon Cancer) | 12.1 | |

| U-937 (Leukemia) | 10.38 |

These findings suggest that this compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results highlight the compound's potential as a lead candidate for developing new antimicrobial agents.

Case Studies

-

Study on Anticancer Properties :

A study conducted on MCF-7 and HCT-116 cell lines showed that treatment with this compound led to increased levels of p53 protein, suggesting a mechanism involving cell cycle arrest and apoptosis induction through the activation of the intrinsic apoptotic pathway . -

Antimicrobial Efficacy Assessment :

In an experimental model assessing the antibacterial effects against Staphylococcus aureus, the compound demonstrated significant inhibitory activity at concentrations lower than traditional antibiotics, indicating its potential for further development as an effective antimicrobial agent .

Q & A

Q. What are the recommended synthetic routes for 3-(3,5-Difluorophenyl)azetidine hydrochloride, and how do substituents influence reaction efficiency?

Methodological Answer:

- Key Steps :

- Azetidine Ring Formation : Use cyclization of 1,3-dihalides or reductive amination of ketones with ammonia derivatives. For example, azetidine rings can be synthesized via intramolecular nucleophilic substitution .

- Phenyl Substitution : Introduce the 3,5-difluorophenyl group via Suzuki-Miyaura coupling or Ullmann-type reactions, using palladium catalysts and boronic acid derivatives .

- Hydrochloride Salt Formation : React the free base with HCl in anhydrous ether or ethanol under controlled pH.

- Challenges :

- Fluorine atoms may reduce reactivity due to electron-withdrawing effects, requiring optimized temperature and catalyst loading .

- Steric hindrance from the azetidine ring could necessitate longer reaction times or higher temperatures for coupling steps .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR :

- Azetidine Ring : Look for characteristic signals at δ 3.5–4.5 ppm (CH2 groups adjacent to nitrogen) and splitting patterns due to ring strain .

- Aromatic Protons : Two doublets in the 6.8–7.2 ppm range for 3,5-difluorophenyl protons, with coupling constants (~8–10 Hz) confirming para-fluorine positions .

- Mass Spectrometry (MS) :

- Purity Assessment : Use HPLC with UV detection (λ ~254 nm) and compare retention times against known standards .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to neurological targets (e.g., GPCRs)?

Methodological Answer:

- Molecular Docking :

- Target Selection : Prioritize GPCRs with known fluorophenyl ligand interactions (e.g., serotonin or dopamine receptors) .

- Ligand Preparation : Optimize protonation states of the azetidine nitrogen at physiological pH using tools like Schrödinger’s LigPrep.

- Docking Protocols : Use AutoDock Vina or Glide with flexible side chains in the binding pocket. Validate with known antagonists (e.g., risperidone analogs) .

- MD Simulations :

- Run 100-ns simulations in explicit solvent to assess stability of ligand-receptor complexes. Monitor fluorine interactions with hydrophobic pockets .

Q. How do electronic effects of fluorine substituents modulate the compound’s metabolic stability in hepatic microsomal assays?

Methodological Answer:

- Experimental Design :

- Metabolite Identification :

- Use high-resolution MS to detect hydroxylation or deamination products. Fluorine atoms are unlikely to be metabolized, directing oxidation to the azetidine ring .

Q. How can discrepancies between in vitro potency and in vivo efficacy be addressed during preclinical development?

Methodological Answer:

- Root-Cause Analysis :

- In Vivo Bridging Studies :

- Conduct pharmacokinetic (PK) studies in rodents to correlate plasma exposure with target engagement (e.g., receptor occupancy via PET imaging) .

Data Contradiction & Optimization

Q. How should researchers resolve conflicting SAR data between this compound and its trifluoromethyl analogs?

Methodological Answer:

- Comparative SAR :

- Synthesize Analogs : Prepare derivatives with varying fluorine positions (e.g., 2,4-difluoro vs. 3,5-difluoro) and measure binding affinity .

- Structural Analysis : Use X-ray crystallography or cryo-EM to compare ligand-receptor interactions. Fluorine’s van der Waals radius may favor different hydrophobic contacts .

- Statistical Tools : Apply multivariate analysis to decouple electronic (Hammett σ) and steric (Taft Es) effects .

Q. What experimental controls are critical when assessing off-target effects of this compound in kinase inhibition assays?

Methodological Answer:

- Control Strategies :

- Counter-Screens : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity .

- Negative Controls : Use structurally similar but inactive analogs (e.g., des-fluoro or azetidine-opened derivatives) to isolate fluorine-specific effects .

- Positive Controls : Include staurosporine (broad kinase inhibitor) to validate assay sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.